epsilon-Truxilline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of epsilon-Truxilline involves complex chemical procedures that have been explored to understand the presence of isomeric truxillines in illicit cocaine. These compounds, including epsilon-Truxilline, are analyzed for their role in indicating the geographical origin of cocaine samples. The comparative determination of isomeric truxillines employs methodologies like capillary gas chromatography and electron capture detection, demonstrating the chemical complexity and analytical importance of these compounds (Moore, Casale, & Cooper, 1996).

Molecular Structure Analysis

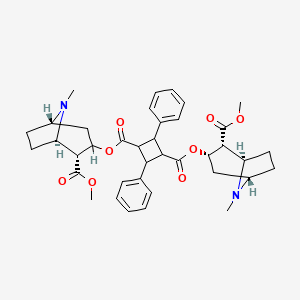

The molecular structure of epsilon-Truxilline, like other truxillic acids, features a cyclobutane core with various substituents, indicative of its complex chemical nature. Studies involving X-ray crystallography have provided insights into the inclusion compounds of α-truxillic acid, which share structural similarities with epsilon-Truxilline, highlighting the significance of molecular packing and the effects of different guests on the structure (Csöregh, Czugler, Kălmăn, Weber, & Hecker, 1991).

Chemical Reactions and Properties

The identification and characterization of epsilon-Truxilline involve chemical reactions that reveal its presence among other truxilline isomers in cocaine. The methodology includes steps like boron trifluoride-methanol treatment, lithium aluminum hydride reduction, and acylation with heptafluorobutyric anhydride, demonstrating the compound's chemical reactivity and the analytical techniques used for its detection (Moore et al., 1987).

Physical Properties Analysis

While specific studies on the physical properties of epsilon-Truxilline are scarce, related research on truxillic acids and their derivatives provides insight into their behavior. These compounds exhibit varied solubility, crystallinity, and thermal stability, which are crucial for their analysis and potential applications. The photodimerisation of related compounds, for example, showcases the photochemical properties and the conditions under which these compounds undergo structural changes (Fernandes & Levendis, 2016).

Chemical Properties Analysis

Epsilon-Truxilline's chemical properties can be inferred from the broader family of truxillic acids and their derivatives. These compounds participate in various chemical reactions, including esterification and photodimerization, reflecting their reactive nature and potential for forming diverse chemical structures. The synthesis and properties of related truxene-based compounds further illustrate the versatile chemical behavior and potential applications of these molecular frameworks (Kanibolotsky et al., 2004).

Applications De Recherche Scientifique

Cocaine Source Determination and Trafficking Routes

Rapid Determination in Illicit Cocaine : The isomeric truxillines, including epsilon-Truxilline, are minor alkaloids present in all illicit cocaine samples. Their relative amounts are indicative of the coca variety used for cocaine processing, thus useful in source determination. A method involving gas chromatography/flame ionization detection has been developed for their determination, offering a simpler and more cost-effective alternative to previous methods. This technique has been applied to analyze over 100 cocaine hydrochloride samples, providing insights into the geographical origins and trafficking routes of cocaine based on the truxilline content (Mallette & Casale, 2014).

Biological and Environmental Studies

Effect on Alkaloid Production by Erythroxylum Species : Truxillines, including epsilon-Truxilline, are produced by Erythroxylum species and are thought to be derived from UV-driven dimerization of cinnamoylcocaines. A study investigated the effects of ambient UV radiation on truxilline production in Erythroxylum novogranatense var. novogranatense, revealing that UV exposure increases truxilline levels in the leaves. This suggests a role for UV radiation in truxilline formation, with potential implications for understanding the environmental factors influencing alkaloid production in these plants (Lydon et al., 2009).

Propriétés

IUPAC Name |

1-O-[(1R,2R,3S,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-O-[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)34(30(33)22-13-9-6-10-14-22)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27-,28?,29?,30?,31+,32+,33?,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOSLGZEBFSUDD-KTGNHJTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C4=CC=CC=C4)C(=O)OC5CC6CCC(C5C(=O)OC)N6C)C7=CC=CC=C7)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3C(C(C3C4=CC=CC=C4)C(=O)OC5C[C@@H]6CC[C@H]([C@H]5C(=O)OC)N6C)C7=CC=CC=C7)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921048 | |

| Record name | Bis{[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]} 2,4-diphenylcyclobutane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

epsilon-Truxilline | |

CAS RN |

113350-55-3, 113350-56-4 | |

| Record name | epsilon-Truxilline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Truxilline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis{[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]} 2,4-diphenylcyclobutane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.